Cas no 80-69-3 (Hydroxymalonic Acid)

Hydroxymalonic Acid (C₃H₄O₅) is a dicarboxylic acid derivative featuring a hydroxyl group adjacent to one of its carboxyl functionalities. This structural characteristic enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of chelating agents, pharmaceuticals, and specialty chemicals. Its ability to form stable complexes with metal ions is advantageous in catalysis and coordination chemistry. The compound’s water solubility and bifunctional nature further facilitate its use in biochemical applications, such as enzyme inhibition studies. Hydroxymalonic Acid is valued for its precise reactivity profile and compatibility with diverse synthetic pathways, offering utility in both academic and industrial research settings.
Hydroxymalonic Acid structure
Hydroxymalonic Acid structure
Product name:Hydroxymalonic Acid
CAS No:80-69-3
MF:C3H4O5
MW:120.060861587524
MDL:MFCD00004237
CID:81696
PubChem ID:45

Hydroxymalonic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxypropanedioic acid
    • tartronic acid, 2-tartronic acid, hydroxymalonic acid, 2-hydroxymalonic acid, hydroxypropanedioic acid
    • Tartronic acid
    • 2-hydroxypropane-1,3-dioic acid
    • Hydroxymalonic acid,Hydroxypropanedioic acid
    • Hydroxypropanedioic acid
    • Malonic acid,hydroxy
    • Propanedioic acid,hydroxy
    • NSC 36171
    • alpha-Hydroxymalonic acid
    • Hydroxymalonic acid
    • 2-Hydroxymalonic acid
    • Propanedioic acid, hydroxy-
    • 2-Tartronic acid
    • 2-hydroxymalonate
    • MALONIC ACID, HYDROXY-
    • hydroxymalonate
    • Propanedioic acid, hydroxy- (9CI)
    • taTRonic acid
    • hydroxy-malonic acid
    • Tartronic acid, 8CI
    • HydroxymalonsA currencyure
    • .ALPHA.-HYDROXYMALONIC ACID
    • BDBM50038354
    • EINECS 201-301-1
    • C3H4O5
    • ROBFUDYVXSDBQM-UHFFFAOYSA-N
    • Tartronicacid
    • DTXSID6075358
    • 80-69-3
    • 2-Hydroxymalonicacid
    • UNII-34T0025E0L
    • AKOS001115605
    • SCHEMBL15060
    • CS-W013581
    • C02287
    • EN300-18772
    • H10518
    • Z90123595
    • AS-14777
    • CHEMBL1794676
    • J-524313
    • TARTRONIC ACID [MI]
    • NSC-36171
    • F3F5D7E2-8FF8-4206-8F30-077B0F85979B
    • NS00038080
    • Triadimenol metabolite P06
    • AMY6179
    • 34T0025E0L
    • FT-0600419
    • hydroxymalonic'acid
    • MFCD00004237
    • Tartronic acid, >=97.0%
    • 4m6u
    • Q425473
    • NSC36171
    • CHEBI:16513
    • 2-Hydroxypropanedioic acid (ACI)
    • Tartronic acid (6CI, 8CI)
    • α-Hydroxymalonic acid
    • Propanedioic acid, hydroxy-(9CI)
    • hydron;2-hydroxypropanedioate
    • 2-Tartronate
    • DTXCID2048167
    • Hydroxymalonic Acid
    • MDL: MFCD00004237
    • Inchi: 1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)
    • InChI Key: ROBFUDYVXSDBQM-UHFFFAOYSA-N
    • SMILES: O=C(C(C(O)=O)O)O

Computed Properties

  • Exact Mass: 120.00600
  • Monoisotopic Mass: 120.005873
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Surface Charge: 0
  • Topological Polar Surface Area: 94.8

Experimental Properties

  • Color/Form: Colorless prismatic crystals
  • Density: 1.841±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 158-160 °C (dec.) (lit.)
  • Boiling Point: 471.4°C at 760 mmHg
  • Flash Point: 253°C
  • Refractive Index: 1.4000 (estimate)
  • Solubility: Extremely soluble (1000 g/l) (25 º C),
  • Water Partition Coefficient: Soluble in water and alcohol.
  • PSA: 94.83000
  • LogP: -1.48350
  • pka: 2.42, 4.54(at 25℃)
  • Solubility: It is easily soluble in water and alcohol, anhydrous substances can be soluble in ether, and those containing crystalline water are poorly soluble in ether
  • Merck: 14,9073

Hydroxymalonic Acid Security Information

Hydroxymalonic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB133120-25 g
Tartronic acid, 98%; .
80-69-3 98%
25 g
€472.30 2023-07-20
Enamine
EN300-18772-0.1g
2-hydroxypropanedioic acid
80-69-3 95.0%
0.1g
$19.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-272524-1 g
Tartronic acid,
80-69-3
1g
¥526.00 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T19820-10g
2-Hydroxymalonic acid
80-69-3 98%
10g
¥680.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026204-50g
Hydroxymalonic Acid
80-69-3 98%
50g
¥3134 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T137374-2.5g
Hydroxymalonic Acid
80-69-3 98%
2.5g
¥205.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T137374-250mg
Hydroxymalonic Acid
80-69-3 98%
250mg
¥46.90 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-NF706-5g
Hydroxymalonic Acid
80-69-3 98%
5g
¥678.0 2024-07-21
SHENG KE LU SI SHENG WU JI SHU
sc-272524-100 mg
Tartronic acid,
80-69-3
100mg
¥526.00 2023-06-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-NF706-5g
Hydroxymalonic Acid
80-69-3 98%
5g
¥606.0 2022-07-28

Hydroxymalonic Acid Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Alumina ,  Palladium ;  300 min, 333 K
Reference
Glycerol oxidation by molecular oxygen in the presence of a commercial 3% Pd/Al2O3 catalyst in bubble column reactors
Muravjova, Olga; et al, Rigas Tehniskas Universitates Zinatniskie Raksti, 2009, 20, 33-42

Synthetic Routes 2

Reaction Conditions
1.1C:Pt, C:Bi, rt
Reference
PtBi on carbon cloth as efficient flexible electrode for electro-oxidation of liquid fuels
By Ning, Xiaomei et al, Journal of Electroanalytical Chemistry, 2022, 904, 115958

Synthetic Routes 3

Reaction Conditions
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Reference
CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid
By Chu, Dawang et al, New Journal of Chemistry, 2022, 46(39), 18744-18750

Synthetic Routes 4

Reaction Conditions
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Reference
Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone
By Van der Verren, Margot et al, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Sodium bromide Catalysts: Tempo Solvents: Water
1.2 Reagents: Sodium hypochlorite Solvents: Water
Reference
Preparation of hydroxymalonic acid by oxidation of glycerin or glyceric acid
, Japan, , ,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: 1-Butanol ;  2 h, 90 °C
Reference
Reductive Coupling of Aldehydes by H2S in Aqueous Solutions, a C-C Bond Forming Reaction of Prebiotic Interest
Kajjout, Mohammed; et al, Chemistry & Biodiversity, 2012, 9(4), 714-726

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Platinum ,  Carbon ,  Cerium trichloride Solvents: Water
Reference
Catalytic preparation of tartronic acid from glycerin or glyceric acid
, Japan, , ,

Synthetic Routes 8

Reaction Conditions
Reference
Dihydroxytartaric acid
Lachman, Arthur, Journal of the American Chemical Society, 1921, 43, 2091-7

Synthetic Routes 9

Reaction Conditions
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Reference
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Synthetic Routes 10

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Routes 11

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Synthetic Routes 12

Reaction Conditions
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Reference
Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2
By Tigwell, Max et al, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

Synthetic Routes 13

Reaction Conditions
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
Reference
Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions
By Naik, Keerti M. et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

Synthetic Routes 14

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Water ;  3 - 30 d, 38 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  24 h, 110 °C
Reference
New Insights into the Characterization of 'Insoluble Black HCN Polymers'
Ruiz-Bermejo, Marta; de la Fuente, Jose L.; Rogero, Celia; Menor-Salvan, Cesar; Osuna-Esteban, Susana; et al, Chemistry & Biodiversity, 2012, 9(1), 25-40

Synthetic Routes 15

Reaction Conditions
1.1 Solvents: Water
Reference
Ozonization of malonic acid in aqueous solution
Dobinson, F., Chemistry & Industry (London, 1959, 853, 853-4

Synthetic Routes 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform ,  Water
Reference
Chemistry of diazo dicarbonyl compounds. 5. Photolysis of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane (diazoisopropylidenemalonic acid)
Nikolaev, V. A.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (3), 321-5

Hydroxymalonic Acid Raw materials

Hydroxymalonic Acid Preparation Products

Hydroxymalonic Acid Related Literature

Additional information on Hydroxymalonic Acid

Hydroxymalonic Acid (CAS No. 80-69-3): Properties, Applications, and Innovations

Hydroxymalonic Acid, also known as 2-Hydroxypropanedioic Acid (CAS No. 80-69-3), is a dicarboxylic acid derivative with a hydroxyl group attached to the central carbon. This unique structure grants it versatile chemical properties, making it valuable in organic synthesis, biochemistry, and industrial applications. The compound's IUPAC name, 2-hydroxy-1,3-propanedioic acid, reflects its functional groups, while its molecular formula (C3H4O5) highlights its role as a building block for more complex molecules.

Recent interest in Hydroxymalonic Acid has surged due to its potential in sustainable chemistry and biodegradable materials. Researchers are exploring its use as a precursor for green solvents and bio-based polymers, aligning with global trends toward circular economies. Its ability to chelate metal ions also makes it relevant in water treatment and agricultural micronutrient formulations, addressing environmental concerns like heavy metal contamination.

In pharmaceutical research, CAS 80-69-3 is investigated for its role in synthesizing antioxidant compounds and enzyme inhibitors. The hydroxyl group's reactivity enables modifications that enhance drug bioavailability, a hot topic in precision medicine. Additionally, its natural occurrence in some metabolic pathways links it to studies on mitochondrial dysfunction and age-related diseases, frequently searched topics in biomedical databases.

From an industrial perspective, Hydroxymalonic Acid serves as an intermediate in producing specialty chemicals, such as adhesives and coatings with low VOC emissions. This aligns with stricter environmental regulations and consumer demand for eco-friendly products. Analytical techniques like HPLC and mass spectrometry are commonly employed to quantify its purity, ensuring compliance with Good Manufacturing Practices (GMP).

Innovations in catalysis have further expanded its utility. For example, enzyme-catalyzed reactions using Hydroxymalonic Acid derivatives demonstrate higher stereoselectivity, a key focus in asymmetric synthesis. Such advancements are frequently discussed in patents related to fine chemicals and flavor/fragrance industries.

Safety profiles of CAS 80-69-3 emphasize proper handling to avoid irritation, though it is not classified as hazardous under major regulatory frameworks. Storage recommendations typically include cool, dry conditions to prevent decomposition—a detail often queried in chemical logistics forums. Its biodegradability also positions it favorably in life cycle assessments (LCA), a growing area in ESG (Environmental, Social, and Governance) metrics.

In summary, Hydroxymalonic Acid bridges fundamental chemistry and cutting-edge applications, from biomedical research to sustainable manufacturing. Its multifaceted roles ensure continued relevance in scientific and industrial communities, driven by evolving regulatory and environmental priorities.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-69-3)TARTRONIC ACID
25849658
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:80-69-3)Hydroxymalonic Acid
A839966
Purity:99%/99%/99%
Quantity:500mg/10g/25g
Price ($):151.0/262.0/651.0